5-Fluoroazepan-4-ol hydrochloride
CAS No.: 1823331-71-0
Cat. No.: VC8083824
Molecular Formula: C6H13ClFNO
Molecular Weight: 169.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823331-71-0 |
|---|---|
| Molecular Formula | C6H13ClFNO |
| Molecular Weight | 169.62 |
| IUPAC Name | 5-fluoroazepan-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H12FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5-6,8-9H,1-4H2;1H |
| Standard InChI Key | JWVFFTARUWEVEV-UHFFFAOYSA-N |
| SMILES | C1CNCCC(C1O)F.Cl |
| Canonical SMILES | C1CNCCC(C1O)F.Cl |
Introduction
5-Fluoroazepan-4-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClFNO and a molecular weight of 169.62 g/mol . It is a derivative of azepane, a seven-membered ring compound, and contains both a hydroxyl group and a fluorine atom, which are significant for its chemical properties and potential applications.
Chemical Stability and Reactivity
While specific reactivity data is limited, compounds with similar structures are generally stable under normal conditions but may react with strong acids or bases.
Synthesis and Preparation
The synthesis of 5-Fluoroazepan-4-ol hydrochloride typically involves the fluorination of azepane derivatives followed by hydroxylation and conversion to the hydrochloride salt. Detailed synthetic routes may vary depending on the starting materials and desired purity levels.
Hazard Information
-
Signal Word: Precautionary statements are typically required for handling, but specific hazard statements are not detailed in the available sources.
-
Storage and Handling: Requires careful handling and storage due to its chemical nature.
Environmental Impact
Information on environmental impact is limited, but compounds with similar structures may have specific disposal requirements to prevent environmental contamination.
Availability and Suppliers
5-Fluoroazepan-4-ol hydrochloride is available from various chemical suppliers, including BLD Pharm and Parchem, although availability may vary . It is often shipped from different locations worldwide, including the US, China, and India.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume